molecular formula C22H18BrNO5 B11613886 2-{(E)-2-[4-(acetyloxy)-2-bromo-5-methoxyphenyl]ethenyl}quinolin-8-yl acetate

2-{(E)-2-[4-(acetyloxy)-2-bromo-5-methoxyphenyl]ethenyl}quinolin-8-yl acetate

Cat. No.: B11613886
M. Wt: 456.3 g/mol
InChI Key: ZCPABDKUHSGZAC-CSKARUKUSA-N
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Description

4-[(1E)-2-[8-(ACETYLOXY)QUINOLIN-2-YL]ETHENYL]-5-BROMO-2-METHOXYPHENYL ACETATE is a complex organic compound that features a quinoline moiety, a bromine atom, and an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1E)-2-[8-(ACETYLOXY)QUINOLIN-2-YL]ETHENYL]-5-BROMO-2-METHOXYPHENYL ACETATE typically involves multiple steps, including the formation of the quinoline core, bromination, and acetylation. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction employs palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

4-[(1E)-2-[8-(ACETYLOXY)QUINOLIN-2-YL]ETHENYL]-5-BROMO-2-METHOXYPHENYL ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing groups, while substitution could result in compounds with different functional groups replacing the bromine atom.

Scientific Research Applications

4-[(1E)-2-[8-(ACETYLOXY)QUINOLIN-2-YL]ETHENYL]-5-BROMO-2-METHOXYPHENYL ACETATE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity can be explored for potential therapeutic applications.

    Medicine: It may serve as a lead compound for developing new drugs targeting specific diseases.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-[(1E)-2-[8-(ACETYLOXY)QUINOLIN-2-YL]ETHENYL]-5-BROMO-2-METHOXYPHENYL ACETATE involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with various enzymes and receptors, potentially inhibiting or activating them. This interaction can lead to changes in cellular processes, making the compound useful for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(1E)-2-[8-(ACETYLOXY)QUINOLIN-2-YL]ETHENYL]-5-BROMO-2-METHOXYPHENYL ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C22H18BrNO5

Molecular Weight

456.3 g/mol

IUPAC Name

[2-[(E)-2-(4-acetyloxy-2-bromo-5-methoxyphenyl)ethenyl]quinolin-8-yl] acetate

InChI

InChI=1S/C22H18BrNO5/c1-13(25)28-19-6-4-5-15-7-9-17(24-22(15)19)10-8-16-11-20(27-3)21(12-18(16)23)29-14(2)26/h4-12H,1-3H3/b10-8+

InChI Key

ZCPABDKUHSGZAC-CSKARUKUSA-N

Isomeric SMILES

CC(=O)OC1=CC=CC2=C1N=C(C=C2)/C=C/C3=CC(=C(C=C3Br)OC(=O)C)OC

Canonical SMILES

CC(=O)OC1=CC=CC2=C1N=C(C=C2)C=CC3=CC(=C(C=C3Br)OC(=O)C)OC

Origin of Product

United States

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